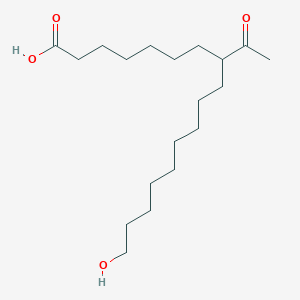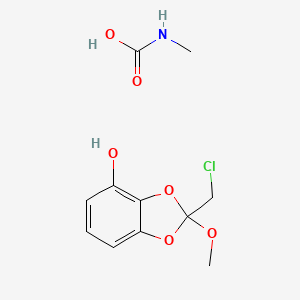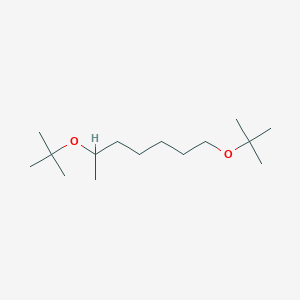
1,6-Di-tert-butoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di-tert-butoxyheptane is an organic compound characterized by the presence of two tert-butoxy groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Di-tert-butoxyheptane can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent alkylation. One common method involves the reaction of heptane-1,6-diol with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di-tert-butoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various tert-butoxy derivatives
Applications De Recherche Scientifique
1,6-Di-tert-butoxyheptane has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a stabilizing agent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,6-Di-tert-butoxyheptane involves its ability to act as a protecting group, preventing unwanted reactions at hydroxyl sites. The tert-butoxy groups provide steric hindrance, shielding the reactive sites from nucleophiles and electrophiles. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Di-tert-butoxyhexane
- 1,6-Di-tert-butoxydecane
- 1,6-Di-tert-butoxybutane
Comparison
1,6-Di-tert-butoxyheptane is unique due to its specific chain length and the positioning of tert-butoxy groups. Compared to similar compounds, it offers a balance between hydrophobicity and steric protection, making it suitable for a wider range of applications. The heptane backbone provides optimal flexibility and stability, distinguishing it from shorter or longer chain analogs .
Propriétés
Numéro CAS |
61478-11-3 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
1,6-bis[(2-methylpropan-2-yl)oxy]heptane |
InChI |
InChI=1S/C15H32O2/c1-13(17-15(5,6)7)11-9-8-10-12-16-14(2,3)4/h13H,8-12H2,1-7H3 |
Clé InChI |
NACXWEHCEXKVBY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCOC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


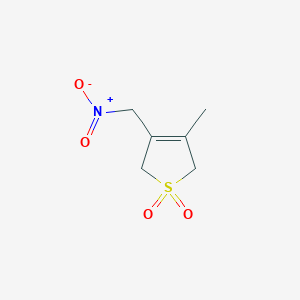
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
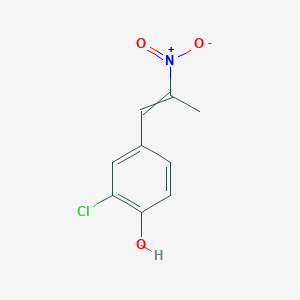
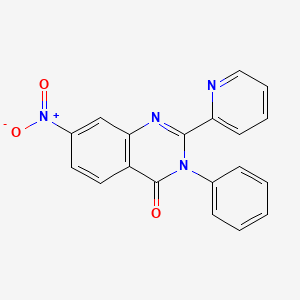
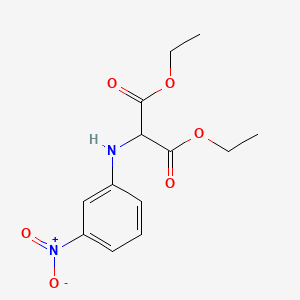
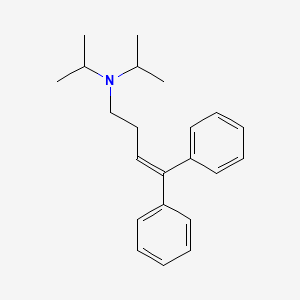
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)


![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
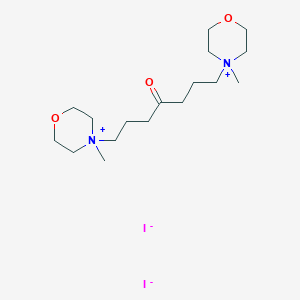
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
